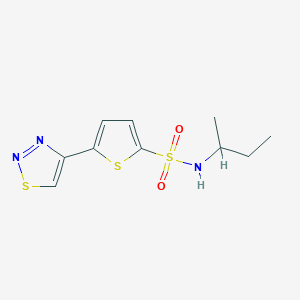
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as BAY 41-2272, is a small molecule drug that has gained attention for its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been the subject of numerous scientific studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide involves the reaction of sec-butylamine with 5-bromo-2-thiophenesulfonyl chloride, followed by cyclization with thiosemicarbazide and subsequent oxidation to form the desired product.
Starting Materials
sec-butylamine, 5-bromo-2-thiophenesulfonyl chloride, thiosemicarbazide
Reaction
Step 1: React sec-butylamine with 5-bromo-2-thiophenesulfonyl chloride in the presence of a base such as triethylamine to form N-(sec-butyl)-5-bromo-2-thiophenesulfonamide., Step 2: Cyclize N-(sec-butyl)-5-bromo-2-thiophenesulfonamide with thiosemicarbazide in the presence of a base such as potassium carbonate to form N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide., Step 3: Oxidize N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide with an oxidizing agent such as hydrogen peroxide to form the desired product.
Wirkmechanismus
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which causes relaxation of smooth muscle cells and vasodilation of blood vessels. N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has also been shown to inhibit phosphodiesterase type 5 (PDE5), which breaks down cGMP, leading to increased levels of cGMP and prolonged vasodilation.
Biochemische Und Physiologische Effekte
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP, vasodilation of blood vessels, relaxation of smooth muscle cells, and inhibition of tumor growth. N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has also been shown to have anti-inflammatory effects and to improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has several advantages for use in lab experiments, including its high purity and yield, its well-established synthesis method, and its ability to activate sGC and inhibit PDE5. However, N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272, including its potential use in other diseases, such as heart failure and diabetes, and its potential use in combination with other drugs. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has been studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In erectile dysfunction, N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has been shown to increase penile blood flow and improve erectile function. In cancer, N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-butan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S3/c1-3-7(2)12-18(14,15)10-5-4-9(17-10)8-6-16-13-11-8/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPUFLVYWKJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

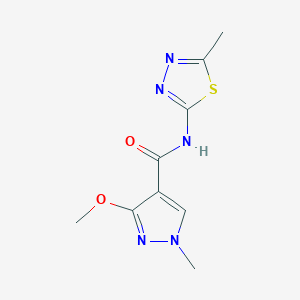
![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)
![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
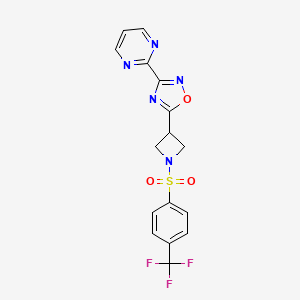
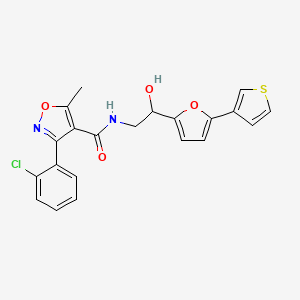
![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)
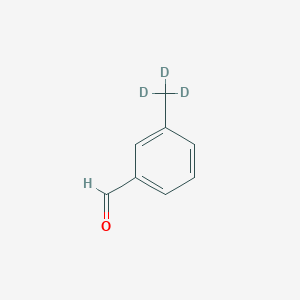
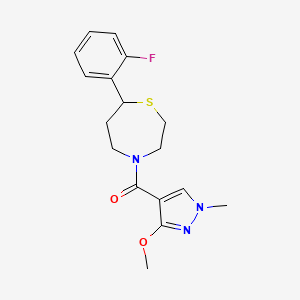
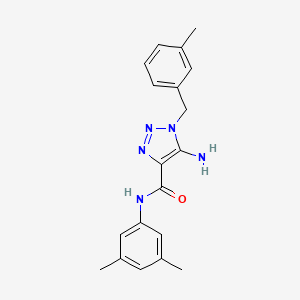
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)
![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)
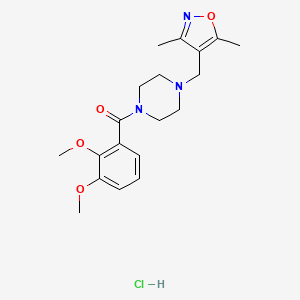
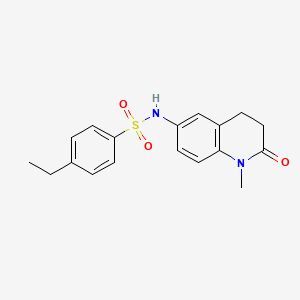
![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)